2-(6-Aminonaphthalen-2-yl)acetonitrile chemical properties
2-(6-Aminonaphthalen-2-yl)acetonitrile chemical properties
An In-depth Technical Guide to the Chemical Properties of 2-(6-Aminonaphthalen-2-yl)acetonitrile
Abstract: This technical guide provides a comprehensive analysis of the chemical properties, synthesis, and potential applications of 2-(6-Aminonaphthalen-2-yl)acetonitrile. As a niche research chemical, direct experimental data for this compound is limited in publicly accessible literature. Therefore, this document synthesizes information from structurally analogous compounds to provide an expert-driven, in-depth perspective for researchers, chemists, and drug development professionals. The guide focuses on predictive chemical behavior, plausible synthetic routes, and the potential of this scaffold in medicinal chemistry, grounded in the established properties of the aminonaphthalene and arylacetonitrile pharmacophores.
Introduction and Molecular Overview
2-(6-Aminonaphthalen-2-yl)acetonitrile is a bifunctional organic molecule featuring a rigid naphthalene core. This core is substituted at the 2-position with an acetonitrile moiety (-CH₂CN) and at the 6-position with an amino group (-NH₂). This unique arrangement of a nucleophilic amine and a versatile nitrile group on an extended aromatic system suggests significant potential as a building block in medicinal chemistry and materials science. The nitrile group is a prevalent pharmacophore in many pharmaceuticals, valued for its metabolic stability and ability to participate in key binding interactions, such as hydrogen bonding.[1] Similarly, the aminonaphthalene scaffold is a component of various biologically active compounds.[2]
The analysis herein is based on the known properties of its constituent parts and related molecules, such as 2-naphthylamine[3], 2-naphthylacetonitrile[4][5], and other substituted arylacetonitriles.
Molecular Structure Diagram
Caption: Molecular structure of 2-(6-Aminonaphthalen-2-yl)acetonitrile.
Physicochemical Properties (Predicted)
The physicochemical properties of 2-(6-Aminonaphthalen-2-yl)acetonitrile are predicted based on its structure and data from analogous compounds. These values are estimations and should be confirmed experimentally.
| Property | Predicted Value / Observation | Basis of Prediction / Rationale |
| Molecular Formula | C₁₂H₁₀N₂ | Based on chemical structure.[6] |
| Molecular Weight | 182.22 g/mol | Calculated from the molecular formula.[6] |
| Appearance | Off-white to reddish solid | 2-Naphthylamine is a colorless solid that reddens upon oxidation in air.[3] 2-Naphthylacetonitrile is a white to pale yellow powder.[5] |
| Melting Point | > 100 °C | The melting point of 2-naphthylamine is 111-113 °C[3] and 2-naphthylacetonitrile is ~86 °C.[5] The addition of a polar amino group is expected to increase the melting point relative to the unsubstituted acetonitrile. |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Acetonitrile, Alcohols).[7][8] Poorly soluble in water and nonpolar hydrocarbons. | The naphthalene core imparts hydrophobicity, while the amino and nitrile groups increase polarity. Acetonitrile is a common solvent for related structures.[9][10] |
| pKa | ~4.0 (for the conjugate acid) | The pKa of 2-naphthylamine is approximately 3.92.[3] The electron-withdrawing nature of the distant acetonitrile group is expected to have a minor effect. |
Proposed Synthetic Pathways
A definitive, optimized synthesis for 2-(6-Aminonaphthalen-2-yl)acetonitrile is not published. However, a logical retrosynthetic analysis points to several plausible strategies. A key consideration is the order of introduction for the amino and acetonitrile functionalities.
Retrosynthetic Strategy: A practical approach involves the late-stage introduction of the cyano group to a pre-functionalized aminonaphthalene precursor. This avoids subjecting the reactive nitrile to harsh conditions that might be needed to install the amino group.
Caption: Proposed retrosynthetic pathways for target compound.
Plausible Synthetic Protocol (Illustrative):
This protocol is a hypothetical, expert-derived pathway based on established chemical transformations.
Step 1: Synthesis of 2-(6-Bromo-2-naphthyl)methanol from 6-Bromo-2-naphthoic acid.
-
Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon), add a solution of 6-bromo-2-naphthoic acid in anhydrous tetrahydrofuran (THF).
-
Reduction: Cool the solution to 0 °C in an ice bath. Slowly add a reducing agent, such as lithium aluminum hydride (LiAlH₄) or a borane-THF complex. Causality: These reagents are effective for the reduction of carboxylic acids to primary alcohols.
-
Reaction & Quench: Allow the reaction to stir and warm to room temperature. Monitor by Thin Layer Chromatography (TLC). Upon completion, carefully quench the reaction by slowly adding water, followed by a sodium hydroxide solution.
-
Workup: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude alcohol.
Step 2: Conversion to 2-Bromomethyl-6-bromonaphthalene.
-
Setup: Dissolve the crude alcohol from Step 1 in an appropriate solvent like dichloromethane (DCM).
-
Bromination: Cool the solution to 0 °C and add a brominating agent, such as phosphorus tribromide (PBr₃), dropwise. Causality: PBr₃ is a standard reagent for converting primary alcohols to alkyl bromides with minimal rearrangement.
-
Reaction & Workup: Stir the reaction at room temperature until completion (TLC). Quench with ice-water and separate the organic layer. Dry and concentrate to yield the dibromo intermediate.
Step 3: Cyanation to form 6-Bromo-2-naphthylacetonitrile.
-
Setup: Dissolve the dibromide in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile.[11]
-
Nucleophilic Substitution: Add sodium cyanide (NaCN) or potassium cyanide (KCN). Causality: The benzylic bromide is highly susceptible to SN2 attack by the cyanide nucleophile.
-
Reaction & Workup: Heat the reaction mixture (e.g., 60-80 °C) and monitor for the formation of the product. After completion, pour the mixture into water and extract with an organic solvent. Purify by column chromatography.
Step 4: Amination to yield 2-(6-Aminonaphthalen-2-yl)acetonitrile.
-
Setup: In a pressure vessel, combine the 6-bromo-2-naphthylacetonitrile, a palladium catalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., SPhos or Xantphos), and a base (e.g., sodium tert-butoxide).[12]
-
Buchwald-Hartwig Amination: Add an ammonia source (e.g., ammonia in dioxane or benzophenone imine followed by hydrolysis) and a solvent like toluene or dioxane.
-
Reaction & Purification: Seal the vessel and heat. Monitor the reaction progress. Upon completion, cool the mixture, filter off the catalyst, and concentrate. Purify the crude product by column chromatography to yield the final compound. Causality: The Buchwald-Hartwig amination is a powerful and versatile method for forming C-N bonds from aryl halides.[12]
Spectroscopic and Analytical Characterization (Predicted)
Confirmation of the structure would rely on standard analytical techniques. The following are predicted spectral data based on the proposed structure and known chemical shifts of related compounds.[13][14][15][16]
¹H NMR Spectroscopy
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Rationale |
| -NH₂ | 3.5 - 5.0 | Broad singlet | Amine protons are exchangeable and often appear as a broad signal.[14] Position is solvent-dependent. |
| -CH₂CN | ~3.9 - 4.1 | Singlet | Methylene protons adjacent to a nitrile and an aromatic ring. Shift is based on analogous arylacetonitriles. |
| Aromatic Protons | 7.0 - 7.8 | Multiplets, Doublets, Singlets | The naphthalene ring protons will appear in the aromatic region, with specific splitting patterns determined by their coupling with neighbors. The electron-donating NH₂ group and electron-withdrawing CH₂CN group will influence the exact shifts. |
¹³C NMR Spectroscopy
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| -C≡N (Nitrile) | 117 - 120 | Typical range for nitrile carbons.[13] |
| -CH₂CN (Methylene) | 20 - 25 | Aliphatic carbon adjacent to a nitrile and aromatic ring. |
| Aromatic Carbons | 105 - 150 | Naphthalene carbons will appear in this range. The carbon attached to the amino group (C6) will be shifted upfield, while the ipso-carbons and the carbon attached to the CH₂CN group (C2) will be shifted accordingly. |
Infrared (IR) Spectroscopy
| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibration Mode |
| N-H (Amine) | 3300 - 3500 | Symmetric & Asymmetric Stretch (likely two bands for primary amine).[17][18] |
| C-H (Aromatic) | 3000 - 3100 | Stretch.[18] |
| C≡N (Nitrile) | 2240 - 2260 | Stretch (medium intensity).[18][19] |
| C=C (Aromatic) | 1500 - 1600 | Ring Stretch.[18] |
| C-N (Amine) | 1250 - 1350 | Stretch. |
Mass Spectrometry
Mass spectrometry would be crucial for confirming the molecular weight.
-
Method: Electrospray Ionization (ESI) in positive mode is expected to be effective.
-
Expected Ion: [M+H]⁺ at m/z 183.08.
-
Fragmentation: Fragmentation analysis (MS/MS) would likely show loss of the acetonitrile group or other characteristic cleavages of the naphthalene core.
Chemical Reactivity and Stability
The reactivity of 2-(6-Aminonaphthalen-2-yl)acetonitrile is governed by its three key components: the aromatic amine, the nitrile group, and the naphthalene ring system.
-
Amino Group (-NH₂):
-
Basicity: The amine is weakly basic and will form salts with strong acids.
-
Nucleophilicity: It can readily undergo acylation, alkylation, and sulfonylation reactions.
-
Diazotization: Reaction with nitrous acid (HONO) at low temperatures would form a diazonium salt, a versatile intermediate for introducing a wide range of other functional groups (e.g., -OH, -X, -CN) via Sandmeyer-type reactions.
-
-
Nitrile Group (-C≡N):
-
Hydrolysis: The nitrile can be hydrolyzed to a primary amide and subsequently to a carboxylic acid under acidic or basic conditions.
-
Reduction: It can be reduced to a primary amine (2-(6-aminonaphthalen-2-yl)ethanamine) using reducing agents like LiAlH₄ or catalytic hydrogenation.
-
Organometallic Addition: Grignard or organolithium reagents can add to the nitrile to form ketones after hydrolysis.
-
-
Naphthalene Ring:
-
Electrophilic Aromatic Substitution (EAS): The ring is activated towards EAS by the powerful electron-donating amino group. Substitution will be directed primarily to the ortho and para positions relative to the amine. The directing effects on the differently substituted rings will be competitive.
-
-
Stability:
-
The compound is expected to be stable under normal storage conditions (cool, dry, dark).[20]
-
It is susceptible to oxidation, particularly at the amino group, leading to coloration of samples over time, a known characteristic of naphthylamines.[3]
-
Strong acidic or basic conditions should be avoided to prevent hydrolysis of the nitrile group.
-
Potential Applications in Medicinal Chemistry
The 2-(6-Aminonaphthalen-2-yl)acetonitrile scaffold is a promising starting point for the synthesis of novel therapeutic agents. Its structural motifs are found in numerous biologically active molecules.
-
Kinase Inhibitors: The 2-aminopyridine scaffold, a bioisostere of aminonaphthalene, is a well-established pharmacophore for targeting the ATP-binding site of various kinases.[21] Derivatives of the target compound could be explored as inhibitors of kinases implicated in oncology and inflammatory diseases.
-
CNS-Active Agents: Arylacetonitrile derivatives have been investigated for their activity on central nervous system targets. For instance, citalopram, an antidepressant, features a phenylacetonitrile core.[1] The lipophilic naphthalene ring could facilitate blood-brain barrier penetration.
-
Molecular Probes and Dyes: The aminonaphthalene core is fluorescent. Derivatives could be synthesized to act as fluorescent probes for biological imaging or as environmentally sensitive dyes.
-
Intermediate for Heterocycle Synthesis: The molecule is a versatile precursor for constructing more complex heterocyclic systems by leveraging the reactivity of both the amino and nitrile groups.
References
- PubChem. (n.d.). 2-(6-Methoxynaphthalen-2-yl)acetonitrile. National Center for Biotechnology Information.
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
- Borget, F., et al. (2011). IR spectra for pure NH2CH2CN at 25 K and after 240 min of...
- Deng, W., et al. (2019). Derivatives of DANPY (Dialkylaminonaphthylpyridinium), a DNA-Binding Fluorophore: Practical Synthesis of Tricyclic 2-Amino-6-bromonaphthalenes by Bucherer Reaction. ACS Omega.
- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 2-(Naphthalen-2-yloxy)acetonitrile. BenchChem.
- BenchChem. (2025). Application Notes and Protocols: 2-(2-Aminopyridin-3-yl)acetonitrile in Medicinal Chemistry. BenchChem.
- MedchemExpress. (n.d.). 2-(Naphthalen-2-yl)
- Michigan State University Department of Chemistry. (n.d.). Proton NMR Table.
- Rieck, H., et al. (n.d.).
- LibreTexts Chemistry. (2024). 12.8: Infrared Spectra of Some Common Functional Groups.
- BenchChem. (2025). An In-depth Technical Guide on the Stability and Degradation of 2-Amino-2-(pyridin-3-yl)acetonitrile. BenchChem.
- BLDpharm. (n.d.). 252637-91-5|2-Amino-2-(naphthalen-2-yl)acetonitrile.
- NIST. (n.d.). Acetonitrile. NIST WebBook.
- Cambridge Isotope Laboratories, Inc. (n.d.).
- Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups.
- ChemicalBook. (2024).
- ChemicalBook. (n.d.). 2-Naphthaleneacetonitrile(7498-57-9).
- Asian Journal of Chemistry. (n.d.). Eco-friendly, Catalyst-free Synthesis of 2-Amino-2-chromenes in Ionic Liquid [bmim]Br.
- Van Pelt, C. K., & Wesdemiotis, C. (2003).
- Thermo Fisher Scientific. (n.d.). Direct Quantification of Amino Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry for Clinical Research.
- Wikipedia. (n.d.). 2-Naphthylamine.
- Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902-7917.
- El-Wahab, A. H. F. A., et al. (2013). The chemical reactivity of naphthols and their derivatives toward α‐cyanocinnamonitriles and ethyl. European Journal of Chemistry, 4(4), 467-483.
- Wikipedia. (n.d.). Acetonitrile.
- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Organometallics, 29(9), 2176–2179.
- Gasparetto, J. C., et al. (2017). Overview of acetonitrile: Physicochemical properties, applications and clinical aspects. Journal of Applied Toxicology, 37(11), 1247-1262.
- ChemBK. (2024). 2-Naphthylacetonitrile - Physico-chemical Properties.
- ChemSynthesis. (2025). 2-naphthylacetonitrile - 7498-57-9, C12H9N, density, melting point, boiling point, structural formula, synthesis.
- Queen's University Belfast. (2012).
- Thermo Fisher Scientific. (n.d.). Simultaneous UHPLC/MS Analyses of Explosive Compounds.
- Sigma-Aldrich. (n.d.). 2-(Naphthalen-2-yloxy)acetonitrile | 104097-35-0.
- MDPI. (2021).
- MDPI. (n.d.). Amidoalkyl Naphthols as Important Bioactive Substances and Building Blocks: A Review on the Current Catalytic Mannich-Type Synthetic Approaches.
- NIST. (n.d.). Acetonitrile IR Spectrum.
- NIST. (n.d.). 2-Naphthyl methyl ketone.
Sources
- 1. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 2-Naphthylamine - Wikipedia [en.wikipedia.org]
- 4. 2-Naphthylacetonitrile: Overview, Pharmaceutical Synthesis Applications and Preparation Method_Chemicalbook [chemicalbook.com]
- 5. 2-Naphthaleneacetonitrile(7498-57-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 6. 252637-91-5|2-Amino-2-(naphthalen-2-yl)acetonitrile|BLD Pharm [bldpharm.com]
- 7. Acetonitrile - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. asianpubs.org [asianpubs.org]
- 10. scispace.com [scispace.com]
- 11. rsc.org [rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. scs.illinois.edu [scs.illinois.edu]
- 14. Proton NMR Table [www2.chemistry.msu.edu]
- 15. chem.washington.edu [chem.washington.edu]
- 16. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. eng.uc.edu [eng.uc.edu]
- 19. Acetonitrile [webbook.nist.gov]
- 20. medchemexpress.com [medchemexpress.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
